molecular formula C9H15N3O2 B13488926 Methyl 4-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate

Methyl 4-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13488926
M. Wt: 197.23 g/mol
InChI Key: HHPAXAWXAXZYQS-UHFFFAOYSA-N
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Description

Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or sulfonylated pyrazole derivatives.

Scientific Research Applications

Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-ethyl-1H-pyrazol-3-yl)amino-3-oxopropanoate
  • Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate
  • Methyl 4-(3-amino-1H-pyrazol-1-yl)butanoate

Uniqueness

Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate is unique due to the presence of both an amino group and a methyl group on the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 4-(3-amino-4-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C9H15N3O2/c1-7-6-12(11-9(7)10)5-3-4-8(13)14-2/h6H,3-5H2,1-2H3,(H2,10,11)

InChI Key

HHPAXAWXAXZYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCCC(=O)OC

Origin of Product

United States

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